N,N''-2,2'-biphenyldiylbis[N'-phenyl(thiourea)]
Overview
Description
“N,N’‘-2,2’-biphenyldiylbis[N’-phenyl(thiourea)]” is a chemical compound that belongs to the class of thioureas . Thioureas are organic compounds that share a common functional group characterized by nitrogen (N), sulfur (S), and carbon © atoms. They are known for their wide range of applications in various fields .
Synthesis Analysis
Thioureas can be synthesized through a simple condensation between amines and carbon disulfide in an aqueous medium . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives . Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur .Molecular Structure Analysis
The molecular structure of “N,N’‘-2,2’-biphenyldiylbis[N’-phenyl(thiourea)]” is characterized by the presence of biphenyl groups and phenyl-thiourea units . The exact molecular formula and weight can be determined through advanced analytical techniques .Chemical Reactions Analysis
Thioureas, including “N,N’‘-2,2’-biphenyldiylbis[N’-phenyl(thiourea)]”, can undergo various chemical reactions. For instance, they can react with the Burgess reagent to give the corresponding guanidines . They can also react with (thio)isocyanates to produce unsymmetrical (thio)ureas .Physical and Chemical Properties Analysis
The physical and chemical properties of “N,N’‘-2,2’-biphenyldiylbis[N’-phenyl(thiourea)]”, such as its melting point, boiling point, density, and toxicity, can be found in specialized chemical databases .Safety and Hazards
Future Directions
Thioureas, including “N,N’‘-2,2’-biphenyldiylbis[N’-phenyl(thiourea)]”, have played an important role in developing useful agrochemicals and pharmacological agents . Future research may focus on exploring their potential applications in other fields and improving their synthesis methods for better yield and selectivity .
Properties
IUPAC Name |
1-phenyl-3-[2-[2-(phenylcarbamothioylamino)phenyl]phenyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4S2/c31-25(27-19-11-3-1-4-12-19)29-23-17-9-7-15-21(23)22-16-8-10-18-24(22)30-26(32)28-20-13-5-2-6-14-20/h1-18H,(H2,27,29,31)(H2,28,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWYYDUHARFHSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2C3=CC=CC=C3NC(=S)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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